molecular formula C17H19NO5 B2483094 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide CAS No. 742-15-4

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B2483094
CAS No.: 742-15-4
M. Wt: 317.341
InChI Key: BQYHECHXLBBJKB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: is an organic compound with the molecular formula C17H19NO5 and a molecular weight of 317.345 g/mol . This compound is characterized by the presence of three methoxy groups on the benzene ring and an amide linkage to a 4-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry:

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology:

In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine:

Industry:

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like .

    Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions, such as .

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic medium.

    Reduction: in anhydrous ether.

    Substitution: in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The methoxy groups and the amide linkage play a crucial role in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide
  • 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide

Comparison:

3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for research.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-7-5-12(6-8-13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYHECHXLBBJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742-15-4
Record name 3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)BENZAMIDE
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